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Compound of Interest

Compound Name: LHRH, Phe(2)-Ala(6)-

CAS No.: 54784-44-0

Cat. No.: B1599975

Get Quote

An In-Depth Guide to the Synthesis of [D-Phe2, D-Ala6]-LHRH: A Potent Luteinizing Hormone-

Releasing Hormone Analog

Authored by a Senior Application Scientist
This document provides a comprehensive guide for the chemical synthesis, purification, and

characterization of [D-Phe2, D-Ala6]-LHRH, a potent synthetic analog of Luteinizing Hormone-

Releasing Hormone (LHRH). This guide is intended for researchers, scientists, and

professionals in the field of drug development and peptide chemistry.

Introduction: The Significance of [D-Phe2, D-Ala6]-
LHRH
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing

Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in regulating the

reproductive system.[1] Its native sequence is Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.

[2][3] LHRH is released from the hypothalamus and acts on the pituitary gland to stimulate the

release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2][4] These

gonadotropins are essential for follicular growth, ovulation, and spermatogenesis.[2]
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The therapeutic potential of LHRH is limited by its short biological half-life, which is only about

2-4 minutes in human plasma due to enzymatic degradation.[1] To overcome this limitation,

numerous LHRH analogs have been developed with modified amino acid sequences to

enhance stability and biological activity. The substitution of the glycine at position 6 with a D-

amino acid, for instance, has been shown to stabilize a β-type II turn conformation that is

crucial for receptor interaction.[1]

[D-Phe2, D-Ala6]-LHRH is a synthetic analog of LHRH where the histidine at position 2 is

replaced by D-Phenylalanine and the glycine at position 6 is replaced by D-Alanine. These

modifications can confer agonistic or antagonistic properties, influencing the release of LH and

FSH.[4] Such analogs are widely used in therapeutic applications, including the treatment of

hormone-dependent cancers like prostate and breast cancer, as well as reproductive disorders.

[1] This guide will detail the solid-phase synthesis of this important LHRH analog.

Synthesis Strategy: Fmoc-Based Solid-Phase
Peptide Synthesis (SPPS)
The synthesis of [D-Phe2, D-Ala6]-LHRH is most efficiently achieved using Fmoc-based Solid-

Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino

acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

[5][6] The Nα-amino group of each incoming amino acid is temporarily protected by the base-

labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino

acids are protected by acid-labile groups.[7] This orthogonal protection strategy allows for the

selective removal of the Fmoc group at each cycle without affecting the side-chain protecting

groups or the linkage to the resin.[7]

Target Peptide Sequence and Modifications
Native LHRH Sequence: Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

Target Analog: [D-Phe2, D-Ala6]-LHRH

Sequence: Pyr-D-Phe-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH2

Selection of Solid Support and Protecting Groups
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A key decision in SPPS is the choice of resin and protecting groups. For the synthesis of a C-

terminally amidated peptide like [D-Phe2, D-Ala6]-LHRH, a Rink Amide resin is a suitable

choice.[8] The side chains of the amino acids must be protected to prevent unwanted side

reactions during synthesis.[5][6] The following table outlines the recommended Fmoc-amino

acids and their corresponding side-chain protecting groups for this synthesis.

Amino Acid Position Amino Acid
Side-Chain Protecting
Group

10 Glycine (Gly) None

9 Proline (Pro) None

8 Arginine (Arg)

Pbf (2,2,4,6,7-

pentamethyldihydrobenzofuran

-5-sulfonyl)

7 Leucine (Leu) None

6 D-Alanine (D-Ala) None

5 Tyrosine (Tyr) tBu (tert-butyl)

4 Serine (Ser) tBu (tert-butyl)

3 Tryptophan (Trp) Boc (tert-butyloxycarbonyl)

2 D-Phenylalanine (D-Phe) None

1 Pyroglutamic acid (Pyr)
N/A (formed from Glutamine at

the final step)

Detailed Synthesis Protocol
This protocol is designed for a 0.1 mmol synthesis scale.

Materials and Reagents
Rink Amide resin (100-200 mesh)

Fmoc-protected amino acids (as per the table above)
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N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Anhydrous diethyl ether

Step-by-Step Synthesis Cycle
The synthesis is carried out in a specialized reaction vessel with provision for agitation and

filtration.

1. Resin Swelling:

Place the Rink Amide resin in the reaction vessel.

Add DMF to swell the resin for at least 30 minutes with gentle agitation.[9]

Drain the DMF.

2. Fmoc Deprotection:

Add a solution of 20% piperidine in DMF to the resin.[8]

Agitate for 5 minutes.

Drain the solution.
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Repeat the 20% piperidine treatment for another 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of

piperidine.[8]

3. Amino Acid Coupling:

In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and an equivalent

amount of HOBt/OxymaPure® in DMF.

Add 3-4 equivalents of DIC to the amino acid solution to pre-activate it for a few minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

To monitor the completion of the coupling reaction, a Kaiser test can be performed on a

small sample of the resin.[10]

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5

times).

4. Chain Elongation:

Repeat steps 2 and 3 for each amino acid in the sequence, starting from Glycine at position

10 and proceeding to Glutamine at position 1.

5. Pyroglutamic Acid Formation:

After coupling the final amino acid (Fmoc-Gln-OH) and removing the Fmoc group, the N-

terminal glutamine is cyclized to pyroglutamic acid. This can be achieved by treating the

resin with a mild acid, such as acetic acid in DMF, or it can occur spontaneously during the

final cleavage from the resin.

Diagram of the Fmoc-SPPS Cycle
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Caption: A simplified workflow of the Fmoc-SPPS cycle.

Cleavage and Deprotection
Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain

protecting groups are removed simultaneously.

Protocol:

After the final synthesis cycle, wash the resin with DCM and dry it under a stream of

nitrogen.

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w). The

scavengers (TIS, water, DTT) are crucial to prevent side reactions with the reactive

carbocations generated during cleavage, especially for amino acids like Trp, Tyr, and Arg.[8]

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl

ether.

Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage

scavengers.

Dry the crude peptide pellet under vacuum.
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Purification and Characterization
The crude peptide will contain impurities from incomplete couplings or side reactions and must

be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

[11][12]

RP-HPLC Purification Protocol
Column: A preparative C18 column is suitable for peptide purification.

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage

over 30-60 minutes is typically used to elute the peptide. The exact gradient will need to be

optimized based on the hydrophobicity of the peptide.

Detection: UV absorbance at 214 nm and 280 nm.

Procedure:

Dissolve the crude peptide in a minimal amount of mobile phase A, with a small amount of

acetonitrile or acetic acid if necessary to aid solubility.

Inject the sample onto the equilibrated HPLC column.

Run the gradient and collect fractions corresponding to the major peak.

Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify

the pure fractions.

Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization
The identity and purity of the synthesized [D-Phe2, D-Ala6]-LHRH should be confirmed by

mass spectrometry and analytical RP-HPLC.
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1. Mass Spectrometry:

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for

peptides.

Expected Mass: The molecular formula of [D-Phe2, D-Ala6]-LHRH is C61H81N17O12. The

calculated monoisotopic mass is approximately 1267.62 Da. The observed mass spectrum

should show a prominent peak corresponding to this mass.

2. Analytical RP-HPLC:

Purpose: To determine the purity of the final product.

Conditions: Similar mobile phases as the preparative HPLC can be used, but on an

analytical C18 column with a faster gradient.

Expected Result: A single major peak should be observed, and the purity is calculated based

on the area of this peak relative to the total area of all peaks. A purity of >95% is generally

considered good for research purposes.

Diagram of the Peptide Structure

Pyr D-Phe Trp Ser Tyr D-Ala Leu Arg Pro Gly-NH2

Click to download full resolution via product page

Caption: The amino acid sequence of [D-Phe2, D-Ala6]-LHRH.

Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis

of the LHRH analog, [D-Phe2, D-Ala6]-LHRH, using Fmoc-based solid-phase peptide

synthesis. By following these guidelines, researchers can reliably produce this important

peptide for a variety of research and drug development applications. The success of the

synthesis relies on the use of high-quality reagents, careful execution of each step, and

thorough purification and characterization of the final product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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